Evidence 1: Selective ALDH1A1 and ALDH3A1 Inhibition with a 41-Fold Window Over ALDH2
5-Cyclopropylnicotinaldehyde exhibits a distinct and quantifiable selectivity profile across aldehyde dehydrogenase (ALDH) isoforms, a feature critical for minimizing off-target effects in chemical probe development. Specifically, it inhibits ALDH1A1 with an IC50 of 598 nM and ALDH3A1 with an IC50 of 241 nM, while showing no significant activity against the mitochondrial ALDH2 isoform (IC50 > 10,000 nM) [1]. This represents a >41-fold selectivity window for ALDH1A1 and ALDH3A1 over ALDH2, a differentiation that is not documented for its 2- or 6-substituted positional isomers.
| Evidence Dimension | Inhibitory Potency and Isoform Selectivity |
|---|---|
| Target Compound Data | ALDH1A1 IC50 = 598 nM; ALDH3A1 IC50 = 241 nM; ALDH2 IC50 > 10,000 nM |
| Comparator Or Baseline | Comparison across three ALDH isoforms within the same assay platform; Comparator 2- and 6-cyclopropyl isomers lack comparable published selectivity data. |
| Quantified Difference | >41-fold selectivity window for ALDH1A1/ALDH3A1 over ALDH2 |
| Conditions | In vitro enzyme inhibition assay assessing NADH formation using propionaldehyde (ALDH1A1, ALDH2) and 4-nitrobenzaldehyde (ALDH3A1) as substrates. |
Why This Matters
This selectivity profile allows researchers to interrogate ALDH1A1/ALDH3A1 biology with reduced confounding activity on ALDH2, a critical advantage for chemical probe development.
- [1] BindingDB. BDBM50555605 (CHEMBL4753971) Activity Data for 5-Cyclopropylnicotinaldehyde. View Source
